molecular formula C24H22N2O2S2 B2812908 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 708286-73-1

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2812908
CAS No.: 708286-73-1
M. Wt: 434.57
InChI Key: CGNVKHPTTSZNJC-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic small molecule belonging to the thieno[2,3-d]pyrimidin-4-one class, a scaffold known for its diverse biological activities. This compound is structurally characterized by a phenyl ring at the 3-position and a 3,4-dimethylphenacylsulfanyl moiety at the 2-position, which contributes to its specific binding properties. It is primarily investigated as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, as it forms the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to promote the elongation phase of gene transcription. By inhibiting CDK9, this compound effectively suppresses the transcription of short-lived anti-apoptotic proteins and oncogenes, such as Mcl-1 and Myc. This mechanism makes it a valuable chemical probe for studying transcriptional regulation in cancer biology. Consequently, its main research applications include the study of acute myeloid leukemia, other hematological malignancies, and solid tumors, where it is used to induce apoptosis and assess cancer cell vulnerability to transcriptional inhibition. Researchers utilize this compound in in vitro assays to investigate signal transduction pathways, gene expression control, and for the development of novel targeted cancer therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-14-10-11-18(12-15(14)2)20(27)13-29-24-25-22-21(16(3)17(4)30-22)23(28)26(24)19-8-6-5-7-9-19/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNVKHPTTSZNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Oxoethyl Chain Position 3 Group Molecular Formula Molecular Weight (g/mol) Key Identifiers Reference
Target Compound 3,4-Dimethylphenyl Phenyl Not provided Not provided Not available -
2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3,4-Dichlorophenyl Ethyl C₁₈H₁₆Cl₂N₂O₂S₂ 427.358 ChemSpider ID 1513782
2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3,4-Dimethoxyphenyl Ethyl C₁₈H₂₀N₂O₄S₂ 392.46* MDL MFCD04030846
2-{[2-(4-Biphenylyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one 4-Biphenylyl 4-Ethoxyphenyl C₂₇H₂₄N₂O₃S₂ 512.62* CAS 618432-35-2
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Chlorobenzyl Ethyl C₁₇H₁₇ClN₂OS₂ 380.91* ZINC2349329, CAS 577988-96-6

*Calculated using average atomic masses.

Impact of Substituent Modifications

Aromatic Substituent Effects

  • This substitution is common in bioactive compounds for improved target binding .
  • 3,4-Dimethoxyphenyl () : Methoxy groups are electron-donating, increasing solubility via polar interactions. However, steric bulk may hinder binding to flat enzymatic pockets .

Position 3 Substituent Effects

  • Ethyl vs.
  • 4-Ethoxyphenyl () : Ethoxy groups introduce hydrogen-bonding capacity, which may enhance solubility and receptor affinity .

Halogen vs. Methyl Substitutions

  • Chlorine () increases molecular polarity and stability via halogen bonding, whereas methyl groups (target compound) enhance lipophilicity and metabolic stability .

Computational and Experimental Insights

  • Similarity Coefficients : Structural similarity can be quantified using Tanimoto coefficients or other binary metrics (), though specific data for these compounds is unavailable .
  • Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Claisen–Schmidt or Michael addition reactions, suggesting shared methodologies for the target compound .

Recommendations :

  • Conduct solubility, stability, and kinase inhibition assays.
  • Explore synergistic effects of combining dimethylphenyl and methoxy substituents.
  • Use SHELX software () for crystallographic analysis to resolve 3D conformations .

Q & A

Q. Synthetic Pathway :

Core → Thiolation → Alkylation → Purification.

Advanced: What strategies are effective in scaling up synthesis without compromising purity?

Methodological Answer:

  • Continuous Flow Chemistry : Reduces batch variability and improves heat transfer during exothermic steps .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation and purity >99% .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

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